1-(6-bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide
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Overview
Description
1-(6-bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The quinazoline ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.
Amidation: The brominated quinazoline is then reacted with tert-butylpyrrolidine-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient brominating agents, alternative coupling agents, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, thiourea, or alkoxides in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides or other oxidized derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of tert-butylpyrrolidine-3-carboxylic acid and 6-bromoquinazoline-2-amine.
Scientific Research Applications
1-(6-bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.
Biological Research: Used as a tool compound to study the biological pathways and molecular targets associated with its activity.
Drug Development: Investigated as a lead compound for the development of new therapeutic agents for various diseases.
Industrial Applications: Potential use in the synthesis of other quinazoline derivatives with desired biological activities.
Mechanism of Action
The mechanism of action of 1-(6-bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. The exact molecular pathways involved can vary depending on the specific target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide
- 1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide
- 1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol
Uniqueness
1-(6-bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is unique due to its specific structural features, such as the presence of the tert-butyl group and the pyrrolidine ring. These structural elements contribute to its distinct biological activity and potential therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
1-(6-bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O/c1-17(2,3)21-15(23)11-6-7-22(10-11)16-19-9-12-8-13(18)4-5-14(12)20-16/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZKCLCJDFITKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=C3C=C(C=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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